

An In-depth Technical Guide to 2-Acetylcylopentanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylcylopentanone

Cat. No.: B155173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-acetylcylopentanone**, a versatile ketone with applications in organic synthesis and potential therapeutic relevance. This document details its chemical identity, physicochemical properties, spectroscopic data, and involvement in biological pathways, with a focus on its protective role in drug-induced hepatotoxicity.

Chemical Identity and Properties

2-Acetylcylopentanone, with the IUPAC name 2-acetylcylopentan-1-one, is a dicarbonyl compound that exists in equilibrium with its enol tautomers.^[1] This tautomerism plays a role in its chemical reactivity and biological activity.

Synonyms: (R,S)-2-Acetyl-cyclopentanone, 2-Acetylcylopentan-1-one, Acetylcylopentanone, o-acetylcylopentanone^{[1][2]}

Physicochemical Data

A summary of the key physicochemical properties of **2-acetylcylopentanone** is presented in Table 1 for easy reference.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	[1] [2]
Molecular Weight	126.15 g/mol	[1] [2]
CAS Number	1670-46-8	[1]
Appearance	Clear light yellow to brown liquid	[2]
Boiling Point	72-75 °C at 8 mmHg	[2]
Density	1.043 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.489	[2]
Flash Point	163 °F	[2]
pKa	10.87 ± 0.20 (Predicted)	[2]
Solubility	Soluble in organic solvents like ethanol and acetone; insoluble in water.	

Spectroscopic Analysis

The structural elucidation of **2-acetylcylopentanone** is supported by various spectroscopic techniques. The key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2-acetylcylopentanone** provide detailed information about its carbon-hydrogen framework.

Table 2: NMR Spectroscopic Data for **2-Acetylcylopentanone**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	~2.3	m	CH_2 (cyclopentanone ring)
	~1.9	m	CH_2 (cyclopentanone ring)
	~2.2	s	CH_3 (acetyl group)
	~3.5	t	CH (enol form)
^{13}C NMR	~218	s	C=O (cyclopentanone)
	~205	s	C=O (acetyl)
	~58	d	CH
	~38	t	CH_2
	~29	t	CH_2
	~21	t	CH_2
	~28	q	CH_3

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The presence of both keto and enol forms can lead to a more complex spectrum than depicted.

Infrared (IR) Spectroscopy

The IR spectrum of **2-acetyl**cyclopentanone is characterized by strong absorption bands corresponding to its carbonyl functional groups.

Table 3: Key IR Absorption Bands for **2-Acetyl**cyclopentanone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O stretch (cyclopentanone, keto form)
~1715	Strong	C=O stretch (acetyl, keto form)
~1650	Medium	C=C stretch (enol form)
~1600	Medium	C=O stretch (conjugated, enol form)
2800-3000	Medium	C-H stretch (aliphatic)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-acetyl**cyclopentanone results in a characteristic fragmentation pattern that aids in its identification.

Table 4: Major Fragments in the Mass Spectrum of **2-Acetyl**cyclopentanone

m/z	Relative Intensity	Proposed Fragment
126	Moderate	[M] ⁺ (Molecular ion)
111	High	[M - CH ₃] ⁺
83	Moderate	[M - CH ₃ CO] ⁺
55	High	[C ₄ H ₇] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base peak)

Experimental Protocols

Synthesis of **2-Acetyl**cyclopentanone

A common method for the synthesis of **2-acetyl**cyclopentanone is the acylation of cyclopentanone. Below is a representative experimental protocol.

Materials:

- Cyclopentanone
- Acetic anhydride
- Sodium ethoxide
- Diethyl ether (anhydrous)
- Hydrochloric acid (10%)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Petroleum ether

Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
- Cyclopentanone is added dropwise to the sodium ethoxide solution at 0 °C with stirring.
- Acetic anhydride is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of cold 10% hydrochloric acid until the solution is acidic.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

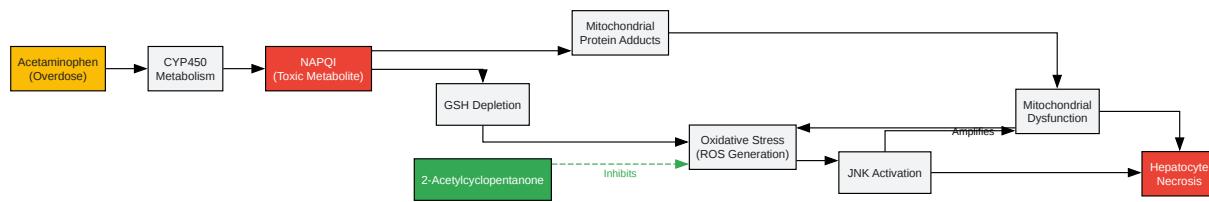
- The crude product is purified by vacuum distillation to yield **2-acetylcylopentanone** as a clear liquid.

Purification Protocol

For high-purity **2-acetylcylopentanone**, the following purification method can be employed:

Procedure:

- Dissolve the crude **2-acetylcylopentanone** in petroleum ether (b.p. 30-60 °C).
- Wash the solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
- Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure.
- Perform fractional distillation under vacuum to obtain the purified product.[\[3\]](#)

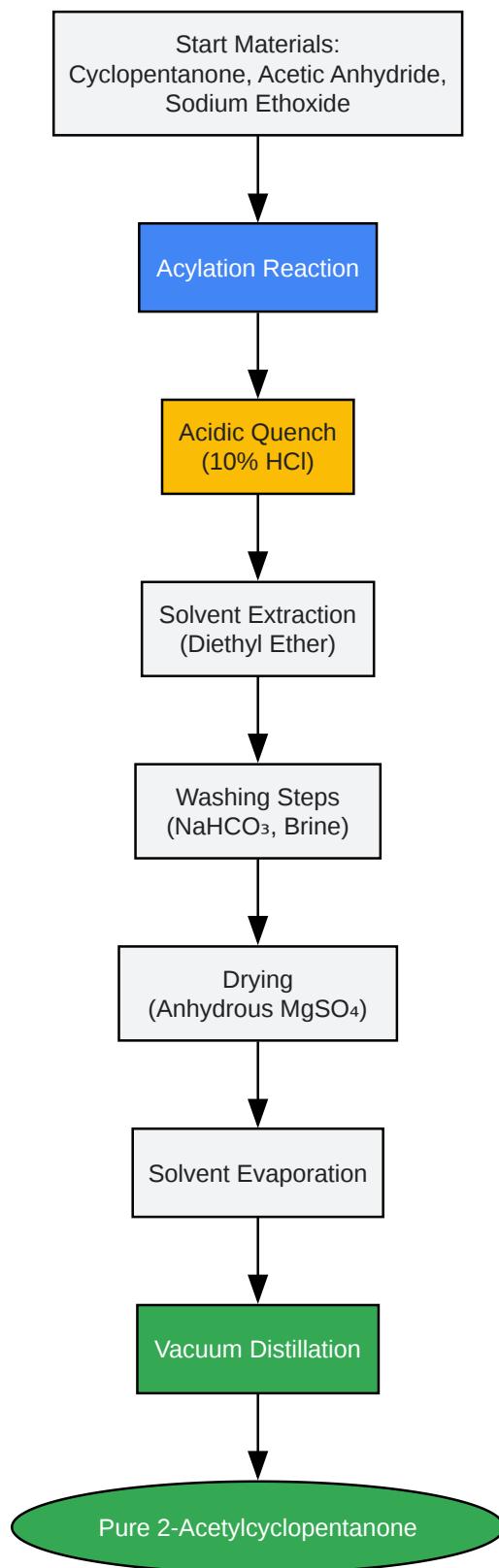

Biological Significance and Signaling Pathways

Recent studies have highlighted the potential of **2-acetylcylopentanone** as a cytoprotective agent, particularly in the context of drug-induced liver injury. It has been shown to mitigate the hepatotoxicity caused by an overdose of acetaminophen.[\[3\]](#)

Acetaminophen-Induced Hepatotoxicity and the Protective Role of **2-Acetylcylopentanone**

Acetaminophen overdose leads to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[\[4\]](#)[\[5\]](#) NAPQI depletes cellular glutathione (GSH) stores and covalently binds to mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[\[4\]](#)[\[5\]](#) **2-Acetylcylopentanone** is believed to exert its protective effects by acting as a scavenger of reactive oxygen species (ROS) and by modulating cellular signaling pathways involved in oxidative stress response.

The signaling cascade of acetaminophen-induced hepatotoxicity and the proposed intervention point of **2-acetylcylopentanone** are illustrated in the following diagram.



[Click to download full resolution via product page](#)

Acetaminophen-induced hepatotoxicity pathway.

Experimental Workflow: Synthesis of 2-AcetylCyclopentanone

The following diagram outlines the key steps in the laboratory synthesis and purification of **2-acetylCyclopentanone**.

[Click to download full resolution via product page](#)**Workflow for the synthesis of 2-acetylcylopentanone.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetylcylopentanone | C7H10O2 | CID 98471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ACETYL CYCLOPENTANONE | 1670-46-8 [chemicalbook.com]
- 4. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetylcylopentanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155173#iupac-name-for-2-acetylcylopentanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com